(1-Hydroxyprop-2-en-1-yl)phosphonic acid
Description
Properties
IUPAC Name |
1-hydroxyprop-2-enylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(4)8(5,6)7/h2-4H,1H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRDJVQUPNAJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(O)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00820003 | |
| Record name | (1-Hydroxyprop-2-en-1-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00820003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61175-20-0 | |
| Record name | (1-Hydroxyprop-2-en-1-yl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00820003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyprop-2-en-1-yl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: On an industrial scale, the production of phosphonic acids, including (1-Hydroxyprop-2-en-1-yl)phosphonic acid, often involves the hydrolysis of phosphorus trichloride with water or steam. This process yields phosphonic acid, which can then be further functionalized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxyprop-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Scientific Research Applications
(1-Hydroxyprop-2-en-1-yl)phosphonic acid finds applications in multiple fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of (1-Hydroxyprop-2-en-1-yl)phosphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction often involves the formation of stable complexes with the enzyme, leading to altered biochemical pathways .
Comparison with Similar Compounds
O-1-Ethylheptyl Ethylphosphonofluoridate
- Structure : Contains a fluoridated ester group (C₁₁H₂₄FO₂P) instead of a hydroxyl group.
- Properties : Lipophilic due to the long alkyl chain and fluorine substitution, reducing water solubility. Likely used in specialized organic synthesis or as a nerve agent analog, contrasting with the hydrophilic nature of (1-Hydroxyprop-2-en-1-yl)phosphonic acid .
- Reactivity : Fluoride leaving groups enhance reactivity in nucleophilic substitutions, whereas the hydroxyl group in the target compound favors hydrogen bonding and chelation .
Diethyl (1-Cyano-2-phenylethenyl)phosphonate
- Structure: Features a cyano-phenyl substituent (C₁₃H₁₆NO₃P) and ester groups.
- Properties: Low water solubility due to the hydrophobic aromatic and ester moieties.
- Acidity : Esterification reduces acidity compared to free phosphonic acids, making the target compound more reactive in acidic environments .
Sulfonic Acid Analog: Sodium 2-Methylprop-2-ene-1-Sulphonate
- Structure : A sulfonate (C₄H₇NaO₃S) with a branched alkene chain.
- Acidity : Sulfonic acids (pKa ~1.0) are stronger acids than phosphonic acids (pKa ~2.5), making them preferable for ion-exchange resins and acidic catalysts .
- Applications : Widely used in polymer electrolytes (e.g., Nafion®) for fuel cells, whereas phosphonic acids like the target compound may offer alternative proton-conduction mechanisms via hydrogen-bonding networks .
Phosphoric Acid (H₃PO₄)
- Comparison: Phosphoric acid (pKa₁ ~2.1) is slightly more acidic than phosphonic acid (pKa ~2.5) but lacks the organic backbone of the target compound. The latter’s hybrid organic-inorganic structure enables chelation of metal ions, useful in water treatment and catalysis .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | pKa (Estimated) | Water Solubility | Key Applications |
|---|---|---|---|---|
| (1-Hydroxyprop-2-en-1-yl)phosphonic acid | C₃H₇O₄P | ~2.5 | High | Chelation, Catalysis |
| Diethyl (1-cyano-2-phenylethenyl)phosphonate | C₁₃H₁₆NO₃P | N/A | Low | Organic synthesis |
| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₇NaO₃S | ~1.0 | High | Polymers, Ion exchange |
| Phosphoric acid (H₃PO₄) | H₃PO₄ | ~2.1 | High | Fertilizers, Food additives |
Table 2. Functional Group Impact on Properties
| Functional Group | Effect on Solubility | Reactivity Profile |
|---|---|---|
| -PO(OH)₂ (Phosphonic) | High (polar) | Chelation, Proton donation |
| -SO₃⁻ (Sulfonate) | High (ionic) | Strong acidity, Ion exchange |
| -F (Fluoridated ester) | Low (hydrophobic) | Nucleophilic substitution |
Q & A
Q. What are the key considerations when synthesizing (1-Hydroxyprop-2-en-1-yl)phosphonic acid to ensure high purity for research applications?
Q. How can researchers distinguish between endogenous and exogenous sources of (1-Hydroxyprop-2-en-1-yl)phosphonic acid in plant-based samples?
Q. What experimental strategies are effective in resolving contradictions in phosphonic acid degradation data across different environmental conditions?
- Methodological Answer : Contradictions arise from variable degradation pathways (biological, UV, oxidation). A multi-method approach is recommended:
Controlled Variables : Standardize pH (5–7), temperature (25–40°C), and light intensity (UV-A vs. UV-C).
Advanced Oxidation Processes (AOPs) : Use hydroxyl radicals (•OH) to assess degradation kinetics, comparing half-lives in soil vs. aqueous systems.
Isotope Ratio Mass Spectrometry (IRMS) : Track <sup>13</sup>C/<sup>12</sup>C ratios to differentiate biotic vs. abiotic degradation .
Q. How do the coordination properties of (1-Hydroxyprop-2-en-1-yl)phosphonic acid influence the design of metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : The phosphonic acid group binds strongly to metal ions (e.g., Cu²⁺, Ln³⁺), enabling MOFs with high thermal stability (>300°C) and porosity. To optimize catalysis:
Metal Selection : Lanthanides (e.g., Tb³⁺) enhance luminescence, while Cu²⁺ improves redox activity.
Linker Design : Adjust the alkyl chain length (e.g., prop-2-en-1-yl) to modulate pore size (5–20 Å).
Post-Synthetic Modification : Introduce functional groups (e.g., -NH2) for acid-base catalysis .
Q. What methodological approaches are recommended for analyzing the transport mechanisms of (1-Hydroxyprop-2-en-1-yl)phosphonic acid in proton-conducting membranes?
- Methodological Answer : Use molecular dynamics (MD) simulations to model proton hopping between phosphonic acid groups. Key steps:
Ab Initio MD : Calculate activation energies for proton transfer (∼0.2–0.5 eV).
Dielectric Spectroscopy : Measure conductivity (10<sup>−3</sup>–10<sup>−1</sup> S/cm) at varying humidity (30–90% RH).
Neutron Scattering : Resolve hydrogen-bonding networks in hydrated membranes .
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